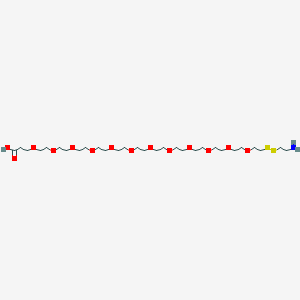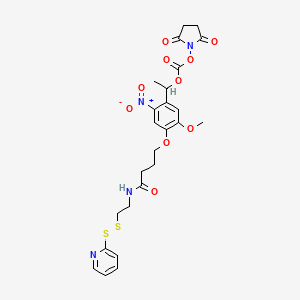
PC-Biotin-PEG4-PEG3-Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PC-Biotin-PEG4-PEG3-Azide is a cleavable polyethylene glycol linker used in the synthesis of antibody-drug conjugates. This compound contains a biotin moiety and an azide group, making it a versatile reagent in click chemistry. The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups, forming stable triazole linkages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PC-Biotin-PEG4-PEG3-Azide is synthesized through a series of chemical reactions involving the conjugation of biotin, polyethylene glycol units, and an azide group. The process typically involves the following steps:
Activation of Biotin: Biotin is activated using a suitable reagent, such as N-hydroxysuccinimide (NHS), to form an active ester.
Conjugation with Polyethylene Glycol: The activated biotin is then reacted with polyethylene glycol units (PEG4 and PEG3) to form a biotin-PEG conjugate.
Introduction of Azide Group: The biotin-PEG conjugate is further reacted with an azide-containing reagent to introduce the azide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high purity and yield. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
PC-Biotin-PEG4-PEG3-Azide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules in the presence of a copper catalyst to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups, forming triazole linkages without the need for a copper catalyst.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition: Requires a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate.
Strain-Promoted Alkyne-Azide Cycloaddition: Does not require a catalyst and can be performed under mild conditions, such as room temperature, in an aqueous or organic solvent.
Major Products Formed
The major products formed from these reactions are stable triazole linkages, which are used in various applications, including the synthesis of antibody-drug conjugates and bioconjugation .
Wissenschaftliche Forschungsanwendungen
PC-Biotin-PEG4-PEG3-Azide has a wide range of scientific research applications, including:
Wirkmechanismus
PC-Biotin-PEG4-PEG3-Azide exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The biotin moiety allows for specific binding to streptavidin, enabling the capture and detection of biomolecules. The polyethylene glycol spacer provides flexibility and solubility, enhancing the overall performance of the conjugate .
Vergleich Mit ähnlichen Verbindungen
PC-Biotin-PEG4-PEG3-Azide is unique due to its combination of a biotin moiety, polyethylene glycol units, and an azide group. Similar compounds include:
PC-Biotin-PEG3-Azide: Contains a shorter polyethylene glycol spacer, providing less flexibility and solubility compared to this compound.
Biotin-PEG4-Azide: Lacks the additional polyethylene glycol unit, resulting in different solubility and binding properties.
Biotin-PEG3-Azide: Similar to PC-Biotin-PEG3-Azide but with different spacer lengths and properties.
This compound stands out due to its optimal balance of flexibility, solubility, and binding efficiency, making it a valuable tool in various scientific research applications .
Eigenschaften
IUPAC Name |
1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H63N9O14S/c1-29(62-39(52)42-10-14-57-18-22-60-23-19-58-15-11-44-47-40)31-26-30(6-7-33(31)48(53)54)27-43-36(50)8-12-55-16-20-59-24-25-61-21-17-56-13-9-41-35(49)5-3-2-4-34-37-32(28-63-34)45-38(51)46-37/h6-7,26,29,32,34,37H,2-5,8-25,27-28H2,1H3,(H,41,49)(H,42,52)(H,43,50)(H2,45,46,51)/t29?,32-,34-,37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXHNGAQDHMBFB-OITTVKJVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H63N9O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














